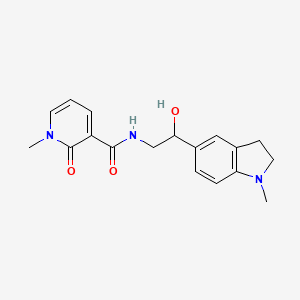

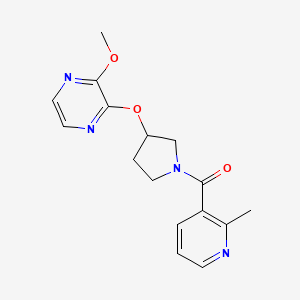

![molecular formula C12H18FN3 B2421834 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine CAS No. 112822-55-6](/img/structure/B2421834.png)

2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine

Overview

Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine is a compound with the molecular formula C12H18FN3 and a molecular weight of 223.29 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18FN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Physical And Chemical Properties Analysis

The compound is stored at room temperature . It has a molecular weight of 223.29 and a molecular formula of C12H18FN3 .

Scientific Research Applications

Synthesis and Characterization

- Piperazine derivatives have been synthesized for various applications, including antimicrobial studies. One such derivative includes compounds with a structure similar to 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine, showcasing notable antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

- The synthesis of flunarizine, a drug with a similar structure, demonstrates the potential of these compounds in pharmaceutical applications, particularly in improving cerebral blood circulation and showing antihistamine activity (Shakhmaev, Sunagatullina, & Zorin, 2016).

Biological Activities

- Some derivatives, like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, have shown significance in medicinal chemistry, particularly in docking studies, indicating potential applications in drug design (Balaraju, Kalyani, & Laxminarayana, 2019).

- Research has also looked into the anticancer activity of piperazine-2,6-dione derivatives, revealing promising results against various cancer cell lines, indicating the potential therapeutic applications of these compounds (Kumar, Kumar, Roy, & Sondhi, 2013).

Computational Studies

- Compounds like 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones have been studied for their anti-dopaminergic and anti-serotonergic activity, with computational studies supporting their potential as antipsychotics (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

- Inhibitors of HIV-1 attachment have been developed using piperazine substitution patterns, demonstrating the critical role of the piperazine ring in pharmacophores for HIV-1 treatment (Wang, Kadow, Zhang, Yin, Gao, Wu, Parker, Yang, Zadjura, Robinson, Gong, Spicer, Blair, Shi, Yamanaka, & Lin, 2009).

Mechanism of Action

Target of Action

The primary targets of 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It has been found to be more selective towards ENT2 than ENT1 . This inhibition results in changes in the transport of nucleosides across the cell membrane .

Biochemical Pathways

The inhibition of ENTs affects the nucleoside transport pathways. This can have downstream effects on nucleotide synthesis and the regulation of adenosine function

Pharmacokinetics

The compound is described as an oil , which could suggest it has lipophilic properties that may influence its absorption and distribution within the body

Result of Action

The molecular and cellular effects of the compound’s action involve the inhibition of nucleoside transport across the cell membrane due to its interaction with ENTs . This can affect cellular processes that rely on nucleoside transport, such as nucleotide synthesis and adenosine regulation .

Safety and Hazards

properties

IUPAC Name |

2-[4-(2-fluorophenyl)piperazin-1-yl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3/c13-11-3-1-2-4-12(11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSURUIQFOWUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

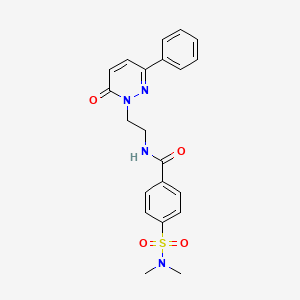

![N-(2-ethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2421752.png)

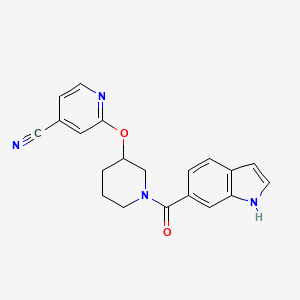

![N~4~-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2421753.png)

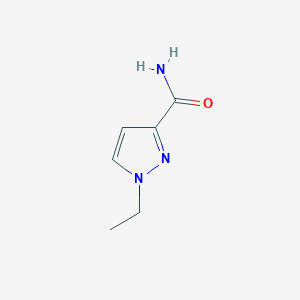

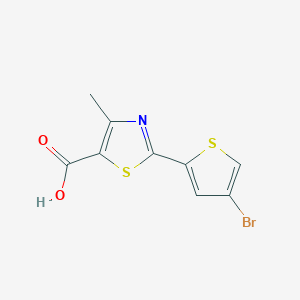

![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2421756.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2421762.png)

![1,3,7-Trimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2421764.png)

![N-(2-chloro-4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2421769.png)

![7-[(6-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-4',5-dihydroxy-3'-methoxyflavanone](/img/structure/B2421771.png)